molecular formula C14H13ClN2O B3461410 3-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide

3-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B3461410
M. Wt: 260.72 g/mol
InChI Key: YXGJGPFUHYBJIM-UHFFFAOYSA-N
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Description

“3-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide” is a chemical compound with the molecular formula C14H8Cl3F3N2O . It is also known as “fluopicolide” and is used as an insecticide . It has a unique mode of action, activating the ryanodine receptors in insects .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The pure compound appears as a white crystal . It has a density of 1.507g/mL, a melting point of 208-210°C, a decomposition temperature of 330°C, and a vapor pressure of 6.3×10^-12Pa at 20-25°C . Its solubility at 20-25°C (mg/L) is as follows: water 1.023, acetone 3.446, methanol 1.714, acetonitrile 0.711, ethyl acetate 1.144 .

Mechanism of Action

This compound has a unique mechanism of action as an insecticide. It works by binding to the ryanodine receptors in insects, effectively activating these receptors . This leads to the continuous release of calcium ions stored within the cells .

Safety and Hazards

The compound is classified as a potential carcinogen . It has low acute toxicity to fish and algae, but is highly toxic to large shrimp .

properties

IUPAC Name

3-chloro-4-methyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJGPFUHYBJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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